molecular formula C13H24N2O3S2 B2396885 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide CAS No. 2415530-91-3

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide

Cat. No.: B2396885
CAS No.: 2415530-91-3
M. Wt: 320.47
InChI Key: OHZKPSQMTWPRFE-UHFFFAOYSA-N
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Description

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide, also known as TMC-95A, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. TMC-95A is a natural product that was first isolated from the fermentation broth of a bacterial strain in 1998. Since then, researchers have been exploring its synthesis, mechanism of action, and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide is not yet fully understood, but it is believed to work by inhibiting the activity of a protein called Hsp90. Hsp90 is a molecular chaperone that is involved in the folding and stabilization of many proteins, including those that are involved in cancer cell growth and survival. By inhibiting Hsp90, this compound can disrupt the activity of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its antitumor activity, it has also been found to have anti-inflammatory and neuroprotective effects. These effects are believed to be due to its ability to modulate the activity of various proteins in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, this compound is also a complex compound that is challenging to synthesize, which can make it difficult to obtain in large quantities. Additionally, its mechanism of action is not yet fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide. One potential area of study is the development of new synthetic methods that can improve the yield and efficiency of this compound synthesis. Another area of research is the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine.

Synthesis Methods

The synthesis of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide is a complex process that involves multiple steps. The first step is the preparation of the key intermediate, which is a cyclopropanesulfonamide. This intermediate is then reacted with a thiomorpholine derivative to form the final product, this compound. The synthesis of this compound is challenging due to its complex structure and stereochemistry, but several methods have been developed to overcome these challenges.

Scientific Research Applications

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide has shown promising results in various scientific research applications. One of its primary uses is in the field of medicinal chemistry, where it has been found to have potent antitumor activity. This compound has been shown to inhibit the growth of several cancer cell lines, making it a potential candidate for the development of new cancer therapies.

Properties

IUPAC Name

N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3S2/c16-20(17,12-1-2-12)14-11-13(3-7-18-8-4-13)15-5-9-19-10-6-15/h12,14H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZKPSQMTWPRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2(CCOCC2)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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